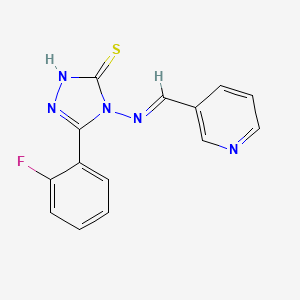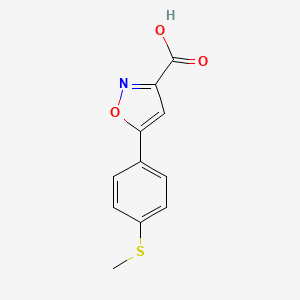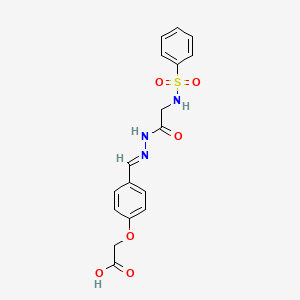
5-(2-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol: , often referred to as FTT , is a heterocyclic compound with a fascinating structure. It combines a triazole ring, a pyridine moiety, and a thiol group. Let’s break it down:
Triazole Ring: The triazole ring (1,2,4-triazole) is a five-membered ring containing three nitrogen atoms and two carbon atoms. It imparts unique properties to FTT.
Pyridine Moiety: The pyridine ring (pyridin-3-ylmethylene) contributes aromaticity and electron density.
Thiol Group: The thiol (-SH) group is essential for its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for FTT. One common approach involves the condensation of 2-fluorobenzaldehyde with 3-aminopyridine, followed by cyclization with thiosemicarbazide. The resulting intermediate undergoes cyclization to form FTT.
Reaction Conditions:Condensation: 2-fluorobenzaldehyde reacts with 3-aminopyridine in a solvent like ethanol or acetonitrile.
Cyclization: Thiosemicarbazide reacts with the intermediate under basic conditions (e.g., sodium hydroxide) to form FTT.
Industrial Production: While FTT is not produced on an industrial scale, its synthetic methods can be scaled up for larger quantities.
Chemical Reactions Analysis
FTT participates in various reactions:
Oxidation: FTT can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the triazole ring can yield hydrazines.
Substitution: FTT undergoes nucleophilic substitution reactions.
Common Reagents: Sodium hydroxide, hydrazine, and various electrophiles.
Major Products: Sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
FTT’s versatility makes it valuable in:
Medicine: Potential antimicrobial, antifungal, or antiviral properties.
Chemistry: As a building block for novel compounds.
Industry: In materials science or catalysis.
Mechanism of Action
FTT’s mechanism of action is context-dependent. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise targets.
Comparison with Similar Compounds
FTT’s uniqueness lies in its combination of triazole, pyridine, and thiol functionalities. Similar compounds include other triazoles, pyridines, and thiol-containing molecules.
Properties
CAS No. |
675131-20-1 |
|---|---|
Molecular Formula |
C14H10FN5S |
Molecular Weight |
299.33 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10FN5S/c15-12-6-2-1-5-11(12)13-18-19-14(21)20(13)17-9-10-4-3-7-16-8-10/h1-9H,(H,19,21)/b17-9+ |
InChI Key |
OTNDQPRKRKOFQN-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![prop-2-en-1-yl 2-{3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12020161.png)

![4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020174.png)
![[2-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12020188.png)
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12020196.png)


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12020210.png)


![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020252.png)
![4-((E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12020263.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12020267.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12020270.png)
